Guanosine-5'-triphosphate (disodium salt)
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Overview
Description
Guanosine-5’-triphosphate (disodium salt) is a purine nucleotide that plays a crucial role in various biological processes. It is a substrate for RNA polymerases during transcription and DNA polymerases during replication. Additionally, it serves as an energy source in metabolic reactions and is involved in signal transduction pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanosine-5’-triphosphate (disodium salt) can be synthesized through enzymatic phosphorylation of guanosine-5’-monophosphate. This process involves the use of specific kinases that transfer phosphate groups to guanosine-5’-monophosphate, resulting in the formation of guanosine-5’-triphosphate .
Industrial Production Methods
Industrial production of guanosine-5’-triphosphate (disodium salt) typically involves large-scale enzymatic reactions followed by purification using ion exchange chromatography. This method ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Guanosine-5’-triphosphate (disodium salt) undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed to guanosine-5’-diphosphate and inorganic phosphate.
Phosphorylation: It can participate in phosphorylation reactions, transferring its phosphate groups to other molecules.
Oxidation and Reduction: It can be involved in redox reactions, particularly in cellular respiration and energy production
Common Reagents and Conditions
Common reagents used in reactions involving guanosine-5’-triphosphate (disodium salt) include:
Kinases: For phosphorylation reactions.
Phosphatases: For hydrolysis reactions.
Oxidizing and Reducing Agents: For redox reactions
Major Products Formed
The major products formed from reactions involving guanosine-5’-triphosphate (disodium salt) include guanosine-5’-diphosphate, guanosine-5’-monophosphate, and inorganic phosphate .
Scientific Research Applications
Guanosine-5’-triphosphate (disodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a substrate in enzymatic assays and as a standard in nucleotide analysis.
Biology: It plays a critical role in signal transduction pathways, particularly in G-protein coupled receptor signaling.
Medicine: It is involved in the study of cellular processes such as cell division, differentiation, and apoptosis.
Industry: It is used in the production of pharmaceuticals and as a reagent in biochemical research .
Mechanism of Action
Guanosine-5’-triphosphate (disodium salt) exerts its effects through several mechanisms:
Signal Transduction: It activates G-proteins by binding to their active sites, leading to the activation of downstream signaling pathways.
Energy Transfer: It serves as an energy source in metabolic reactions, similar to adenosine-5’-triphosphate.
Nucleotide Synthesis: It acts as a precursor in the synthesis of RNA and DNA .
Comparison with Similar Compounds
Similar Compounds
Adenosine-5’-triphosphate (disodium salt): Similar in function as an energy source and in signal transduction.
Cytidine-5’-triphosphate (disodium salt): Involved in RNA synthesis.
Uridine-5’-triphosphate (disodium salt): Plays a role in carbohydrate metabolism .
Uniqueness
Guanosine-5’-triphosphate (disodium salt) is unique due to its specific role in G-protein coupled receptor signaling and its involvement in the synthesis of cyclic guanosine monophosphate, a secondary messenger .
Properties
Molecular Formula |
C10H14N5Na2O14P3 |
---|---|
Molecular Weight |
567.14 g/mol |
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChI Key |
FIZIYLKEXVIRHJ-LGVAUZIVSA-L |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Origin of Product |
United States |
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